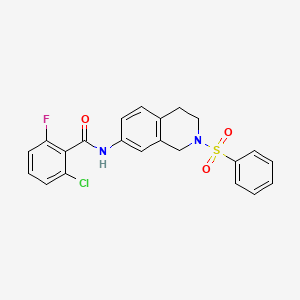

![molecular formula C14H17ClN2O4S B2440842 2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide CAS No. 1645514-90-4](/img/structure/B2440842.png)

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

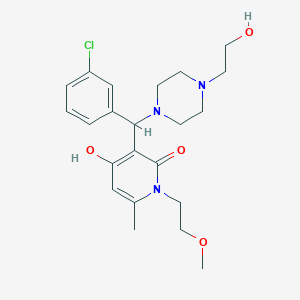

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide (CMPD101) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPD101 is a sulfonamide derivative that belongs to the pyridine family. This compound has a molecular weight of 396.91 g/mol and a molecular formula of C16H19ClN2O4S. CMPD101 is a white crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Herbicidal Activity

Sulfonamide compounds have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for controlling unwanted plant growth, including weeds, in crop production (Moran, 2003).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been targeted for antibacterial applications. Some compounds demonstrated high activities, indicating their potential in developing new antibacterial drugs or treatments (Azab et al., 2013).

Crystal Structural Analysis

Crystal structures of sulfonamides and their interactions with other molecules can shed light on the molecular basis of their biological activity, such as binding mechanisms and structural motifs critical for their function. This information is valuable for drug design and development (Balasubramani et al., 2007).

Antimycobacterial Agents

Sulfonamide derivatives have been evaluated as inhibitors of mycobacterial carbonic anhydrases, showing excellent inhibitory activity. This research suggests the potential for developing antimycobacterial agents with a new mechanism of action, which could be crucial for tackling tuberculosis and other mycobacterial infections (Güzel et al., 2009).

Corrosion Inhibition

Research on sulfonamide drugs as inhibitors for mild steel corrosion in acidic media indicates their potential in industrial applications, such as protecting infrastructure or machinery from corrosive damage. This suggests that similar compounds could be explored for their corrosion inhibition properties (Sappani & Karthikeyan, 2014).

Future Directions

While specific future directions for “2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide” are not available, related compounds such as trifluoromethylpyridines have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name |

2-chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4S/c1-3-10-6-7-12(21-10)11(9-20-2)17-22(18,19)13-5-4-8-16-14(13)15/h4-8,11,17H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTHOIZMQDKBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(COC)NS(=O)(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)